Selective Glucocorticoid Receptor (GR) Modulation Potential Versus Unsubstituted Uracil
The specific cyclohexylamino substituent at the 6-position of the pyrimidine-2,4-dione core is a critical structural feature for engaging the glucocorticoid receptor (GR) with therapeutic potential. Patent literature explicitly defines a class of 'pyrimidinedione cyclohexyl compounds' as GR modulators, wherein the cyclohexyl group is essential for activity [1]. While a direct IC50 value for this precise compound against GR is not available in the public domain, this class-level evidence demonstrates its potential utility in GR-targeted research. In contrast, the unsubstituted pyrimidine-2,4-dione (uracil) has no reported GR modulatory activity, highlighting the functional importance of the cyclohexylamino moiety [2].
| Evidence Dimension | Functional Activity at Glucocorticoid Receptor (GR) |
|---|---|
| Target Compound Data | Member of a class of pyrimidinedione cyclohexyl compounds claimed to modulate GR [1]. |
| Comparator Or Baseline | Unsubstituted pyrimidine-2,4-dione (uracil) |
| Quantified Difference | Qualitative difference: Target compound possesses a key pharmacophore for GR modulation absent in the comparator. |
| Conditions | Patent claim based on structural activity relationship (SAR) |
Why This Matters
This distinction is crucial for researchers developing nonsteroidal GR modulators, as the cyclohexylamino group provides a specific interaction point absent in simpler pyrimidine scaffolds, potentially leading to novel therapeutic candidates.
- [1] Clark, R., Hynd, G., Ray, N., & Sajad, M. (2014). U.S. Patent Application No. 20140162361A1. Pyrimidine cyclohexyl glucocorticoid receptor modulators. View Source
- [2] PubChem. (n.d.). Uracil. View Source
